3-butanoyl-8-methoxy-2H-chromen-2-one
Overview
Description
3-Butanoyl-8-methoxy-2H-chromen-2-one is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butanoyl-8-methoxy-2H-chromen-2-one typically involves the reaction of 8-methoxy-2H-chromen-2-one with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butanoyl-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Butanoyl-8-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-butanoyl-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Butanoyl-8-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:
- **3-A
Properties
IUPAC Name |
3-butanoyl-8-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-5-11(15)10-8-9-6-4-7-12(17-2)13(9)18-14(10)16/h4,6-8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZEIWGOOATJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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